Home > Products > Screening Compounds P120355 > Fggftgarksarkwanq
Fggftgarksarkwanq -

Fggftgarksarkwanq

Catalog Number: EVT-10980580
CAS Number:
Molecular Formula: C84H128N28O22
Molecular Weight: 1882.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fggftgarksarkwanq is a complex compound with the molecular formula C84H128N28O22C_{84}H_{128}N_{28}O_{22} and a molecular weight of approximately 1939.2 g/mol. It is classified as a peptide, specifically a synthetic polypeptide, notable for its potential applications in biological and medicinal research. The compound's structure suggests a significant degree of complexity, which may contribute to its biological activity.

Source and Classification

Fggftgarksarkwanq is primarily synthesized through methods such as solid-phase peptide synthesis (SPPS). It falls under the category of synthetic peptides, which are often utilized in various biological applications, including drug discovery and receptor interaction studies. Its classification as a peptide indicates that it may interact with specific biological receptors, making it of interest in pharmacological research.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fggftgarksarkwanq typically involves the following steps:

  1. Resin Loading: The first amino acid in the sequence is attached to a solid resin.
  2. Deprotection: The protecting group on the amino acid is removed to allow for further reactions.
  3. Coupling: The next amino acid is activated and coupled to the growing peptide chain.
  4. Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
  5. Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) to ensure purity and quality.

In industrial settings, automated peptide synthesizers enhance efficiency and yield, allowing for large-scale production while maintaining quality control standards.

Molecular Structure Analysis

Structure and Data

Fggftgarksarkwanq has a highly intricate structure characterized by multiple amino acid residues. The structural data includes:

  • Molecular Formula: C84H128N28O22C_{84}H_{128}N_{28}O_{22}
  • Molecular Weight: 1939.2 g/mol
  • IUPAC Name: A detailed systematic name based on its structure would include specifications for each amino acid component.

The compound's structure can be visualized using molecular modeling software, which can provide insights into its three-dimensional conformation and potential binding sites for biological receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Fggftgarksarkwanq can undergo several types of chemical reactions:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, often using reagents such as hydrogen peroxide.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, typically employing reducing agents like sodium borohydride.
  • Substitution Reactions: These reactions replace one functional group with another, facilitated by nucleophiles or electrophiles.

The major products formed from these reactions depend on specific conditions and reagents used, leading to various derivatives that may have distinct biological activities.

Mechanism of Action

The mechanism of action for Fggftgarksarkwanq primarily involves its interaction with nociceptin receptors. Upon binding to these receptors, Fggftgarksarkwanq modulates their activity, potentially inhibiting their interaction with natural ligands. This modulation can lead to alterations in pain perception and other physiological processes related to nociception.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and various organic solvents, depending on the specific formulation.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of peptides, including hydrolysis under acidic or basic conditions.

Data regarding these properties can be crucial for determining appropriate storage conditions and handling procedures in laboratory settings.

Applications

Fggftgarksarkwanq has diverse applications in scientific research:

  • Chemistry: Serves as a model compound for studying peptide synthesis methodologies and reaction mechanisms.
  • Biology: Investigated for its role in modulating nociceptin receptors, contributing to research on pain management.
  • Medicine: Explored for potential therapeutic uses in pain management strategies due to its receptor affinity.
  • Industry: Utilized in drug discovery processes, particularly in developing novel pharmaceuticals targeting specific receptor pathways.
Introduction

Nociceptin Receptor (Opioid Receptor Like 1) as a Therapeutic Target for Neurological and Inflammatory Pathologies

The nociceptin receptor (Opioid Receptor Like 1, OPRL1), also designated NOP receptor, is a class A G protein-coupled receptor that shares significant structural homology (≈65%) with classical opioid receptors yet exhibits distinct ligand specificity and downstream signaling [1] [6]. Unlike mu-, delta-, or kappa-opioid receptors, Opioid Receptor Like 1 activation by its endogenous ligand nociceptin/orphanin FQ modulates diverse physiological processes including nociception, anxiety, learning, and immune responses [3] [6]. Its dual role in pain pathways—mediating both hyperalgesia and analgesia depending on anatomical site and concentration—positions Opioid Receptor Like 1 as a high-value target for novel analgesics devoid of respiratory depression or addiction liabilities associated with conventional opioids [6]. Furthermore, Opioid Receptor Like 1 is expressed in microglia and peripheral immune cells, where it regulates cytokine release and neurogenic inflammation, suggesting therapeutic potential in chronic inflammatory disorders [9]. Approximately 34% of FDA-approved drugs target G protein-coupled receptors, underscoring their druggability; however, Opioid Receptor Like 1 remains underexploited clinically despite robust preclinical validation [10].

Rationale for Peptidergic Modulation of Opioid-Receptor-like 1 Signaling

Peptidergic ligands offer distinct advantages for modulating Opioid Receptor Like 1 signaling compared to small molecules. The endogenous 17-amino acid peptide nociceptin/orphanin FQ binds Opioid Receptor Like 1 with subnanomolar affinity, inducing conformational changes that trigger Gα~i~-mediated inhibition of adenylate cyclase, calcium channel blockade, and mitogen-activated protein kinase activation [3] [4]. Critically, peptide ligands engage larger and more diverse binding interfaces within the orthosteric pocket, enabling:

  • Enhanced selectivity: Reduced off-target interactions at classical opioid receptors [6].
  • Biased signaling: Preferential activation of specific downstream effectors (e.g., G proteins vs. β-arrestin) to fine-tune therapeutic outcomes [4] [7].
  • Allosteric modulation: Stabilization of unique receptor microstates through interactions with extracellular loops and transmembrane domains [4] [10].Molecular dynamics simulations reveal that Opioid Receptor Like 1 undergoes spontaneous "breathing motions" at intracellular domains on microsecond timescales, sampling inactive, intermediate, and active states [7]. Peptides like Fggftgarksarkwanq can exploit this plasticity to lock the receptor in functionally relevant conformations, a mechanism less accessible to rigid small molecules [7].

Structural and Functional Characterization of Endogenous Nociceptin/Orphanin FQ Ligands

Nociceptin/orphanin FQ (N/OFQ; Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln) adopts an alpha-helical conformation upon binding to Opioid Receptor Like 1, with critical residues in its C-terminus (Arg^8^, Lys^9^, Leu^13^, Ala^14^) penetrating the transmembrane core [3] [6]. Structural studies identify three functional domains:

  • N-terminal message domain (Phe^1^-Gly^4^): Essential for receptor recognition and activation.
  • Central address domain (Thr^5^-Arg^12^): Governs receptor selectivity via electrostatic interactions.
  • C-terminal stabilization domain (Leu^13^-Gln^17^): Modulates affinity through hydrophobic contacts [3].Mutagenesis studies demonstrate that substitution of Arg^8^ or Lys^9^ abolishes G protein coupling efficiency, while truncation of the C-terminus reduces potency by >100-fold [3]. The Fggftgarksarkwanq peptide shares sequence homology with the central and C-terminal regions of nociceptin (e.g., conserved Arg, Lys, Ala, Gln residues), suggesting similar engagement with Opioid Receptor Like 1 extracellular loops and transmembrane helices 3, 6, and 7 [1] [6].

Position of Fggftgarksarkwanq in Targeted G Protein-Coupled Receptor Therapeutics

Fggftgarksarkwanq represents a novel synthetic peptide designed to target Opioid Receptor Like 1 within the expanding landscape of G protein-coupled receptor therapeutics. Its development aligns with key trends in G protein-coupled receptor drug discovery:

  • Peptide therapeutics resurgence: 30% of clinical-stage G protein-coupled receptor modulators are peptides or biologics, driven by improved stability and target specificity [10].
  • Allosteric modulation: 15% of investigational G protein-coupled receptor drugs target non-orthosteric sites; Fggftgarksarkwanq may access cryptic pockets revealed by receptor dynamics [7] [10].
  • Heterodimer exploitation: Opioid Receptor Like 1 forms heterodimers with mu-opioid receptors in dorsal root ganglia, altering calcium channel regulation and internalization kinetics [9]. Fggftgarksarkwanq could selectively modulate such complexes.

Table 1: Key Structural Features of Fggftgarksarkwanq Compared to Endogenous and Synthetic Opioid Receptor Like 1 Ligands

Ligand TypeSequence/StructureBinding RegionSignaling Bias
Endogenous (N/OFQ)Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-GlnOrthosteric, deep transmembraneBalanced Gα~i~/β-arrestin
Small Molecule Antagoniste.g., J-113397Extracellular vestibuleInhibition
FggftgarksarkwanqPhe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Trp-Ala-Asn-GlnOrthosteric with membrane lipid interactionsGα~i~ bias (predicted)

Table 2: Therapeutic Targeting Strategies for Opioid Receptor Like 1

StrategyMechanistic BasisExample AgentsFggftgarksarkwanq Relevance
Orthosteric AgonismMimics N/OFQ bindingNociceptin, Ro64-6198Direct sequence homology
Allosteric ModulationStabilizes active/inactive statesSB-612111Potential via lipid-exposed residues
Heterodimer SelectivityTargets mu-Opioid Receptor/Opioid Receptor Like 1 complexesBivalent ligandsTrp^13^ may enhance complex specificity

Fggftgarksarkwanq incorporates a tryptophan substitution (Trp^13^) predicted to enhance membrane partitioning and access to lateral ligand entry gateways identified in molecular dynamics simulations [7]. This design capitalizes on lipid-receptor interactions that facilitate allosteric modulation—a mechanism increasingly recognized in G protein-coupled receptor drug discovery [7] [10]. Its peptidergic nature aligns with the 18% growth in peptide-based G protein-coupled receptor therapeutics entering clinical trials annually, particularly for neurological indications where subtype selectivity is paramount [10].

Properties

Product Name

Fggftgarksarkwanq

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C84H128N28O22

Molecular Weight

1882.1 g/mol

InChI

InChI=1S/C84H128N28O22/c1-44(100-66(118)42-99-81(132)68(47(4)114)112-79(130)59(36-49-21-9-6-10-22-49)103-67(119)41-97-65(117)40-98-72(123)52(87)35-48-19-7-5-8-20-48)69(120)104-56(27-17-33-94-83(90)91)73(124)107-55(26-14-16-32-86)76(127)111-62(43-113)80(131)102-45(2)70(121)105-57(28-18-34-95-84(92)93)74(125)106-54(25-13-15-31-85)75(126)110-60(37-50-39-96-53-24-12-11-23-51(50)53)77(128)101-46(3)71(122)109-61(38-64(89)116)78(129)108-58(82(133)134)29-30-63(88)115/h5-12,19-24,39,44-47,52,54-62,68,96,113-114H,13-18,25-38,40-43,85-87H2,1-4H3,(H2,88,115)(H2,89,116)(H,97,117)(H,98,123)(H,99,132)(H,100,118)(H,101,128)(H,102,131)(H,103,119)(H,104,120)(H,105,121)(H,106,125)(H,107,124)(H,108,129)(H,109,122)(H,110,126)(H,111,127)(H,112,130)(H,133,134)(H4,90,91,94)(H4,92,93,95)/t44-,45-,46-,47+,52-,54-,55-,56-,57-,58-,59-,60-,61-,62-,68-/m0/s1

InChI Key

MRPJNGQFWWZSQY-FMCSKRGOSA-N

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=CC=C4)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=CC=C4)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.